3-Ethoxy-5,6,7,8-tetrahydrocinnolin-6-amine
Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactions
3-Ethoxy-5,6,7,8-tetrahydrocinnolin-6-amine is involved in various chemical reactions and synthesis processes, demonstrating its utility in the field of organic chemistry. It serves as a precursor or intermediate in the synthesis of diverse compounds, indicating its versatility in chemical transformations.
Synthetic Applications : It is used in the solid-phase synthesis of 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones, showcasing its role in producing compounds with potential biological activities. This process involves a traceless solid-phase synthesis approach, highlighting its efficiency in library generation of compounds with three points of diversity (Mazurov, 2000).
Pharmacological Research : While focusing on non-drug applications, it's noteworthy that compounds related to this compound, such as its analogs, have been investigated for their selective inhibitory effects on glial GABA uptake. This indicates the potential for research into neurotransmitter modulation, albeit this application leans towards pharmacology without discussing drug use or dosage directly (Falch et al., 1999).
Reactivity and Derivative Formation : The compound is involved in reactions leading to the formation of various derivatives, as evidenced by the interaction of related structures with methylamine. This demonstrates its reactivity and the potential for creating a wide range of chemical entities, which could be pivotal in the development of new materials or research tools (Shcherbakov et al., 2005).
Chemoselective Synthesis : Its utility is further highlighted in chemoselective synthesis processes, where compounds like ethyl 6-aryl-3-ethoxy-6-oxo-2,4-hexadienoates are prepared. Such synthetic strategies underscore the importance of this compound and its derivatives in facilitating the development of biologically interesting compounds (Tanaka et al., 1996).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with 3-Ethoxy-5,6,7,8-tetrahydrocinnolin-6-amine are not directly available from the search results. It is not intended for human or veterinary use.
Future Directions
Properties
IUPAC Name |
3-ethoxy-5,6,7,8-tetrahydrocinnolin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-14-10-6-7-5-8(11)3-4-9(7)12-13-10/h6,8H,2-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSMWTMOKIVVHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C2CCC(CC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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